molecular formula C11H22O5 B1682888 Thp-peg4 CAS No. 60221-37-6

Thp-peg4

Cat. No.: B1682888
CAS No.: 60221-37-6
M. Wt: 234.29 g/mol
InChI Key: KUBUREHZQPDYHT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

THP-PEG4 is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to target proteins for degradation . They contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs . The PROTAC molecule binds to the target protein and the E3 ubiquitin ligase simultaneously, forming a ternary complex . This interaction prompts the ubiquitin-proteasome system to degrade the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By using this compound as a linker in PROTACs, specific proteins can be targeted for degradation, potentially altering various biochemical pathways depending on the target protein .

Pharmacokinetics

The use of peg linkers like this compound in drug delivery systems is known to improve the water solubility of compounds, which could potentially enhance their bioavailability .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific protein being targeted. For instance, if the target protein is a key player in a disease state, its degradation could potentially ameliorate the disease symptoms .

Action Environment

The action of this compound, as part of a PROTAC, occurs intracellularly . Environmental factors such as pH could potentially influence the stability and efficacy of PROTACs . Additionally, the hydrophilic PEG chain of this compound can increase the water solubility of the compound in aqueous environments , which might influence its action and stability.

Biochemical Analysis

Biochemical Properties

Thp-peg4 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, enhancing their solubility and reducing their aggregation . The nature of these interactions is primarily due to the hydrophilic properties of this compound .

Cellular Effects

This compound influences cell function by increasing the solubility of proteins and other biomolecules, thereby reducing their aggregation and potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can be incorporated into proteins and other biomolecules as a constituent chemical group, thereby altering their properties . This can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known for its stability and does not degrade easily

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THP-PEG4 typically involves the protection of hydroxyl groups using tetrahydropyranyl groups. The reaction is carried out under acidic conditions, where alcohols react with dihydropyran to form tetrahydropyranyl ethers . The PEG chain is then introduced through nucleophilic substitution reactions, where the hydroxyl group of the PEG reacts with the protected alcohol.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the protection of hydroxyl groups, introduction of the PEG chain, and purification of the final product. The use of automated systems and optimized reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

THP-PEG4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Deprotected alcohols.

    Substitution: Ethers and esters.

Scientific Research Applications

THP-PEG4 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the THP protecting group, which provides stability during synthesis and can be easily removed under acidic conditions. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O5/c12-4-6-13-7-8-14-9-10-16-11-3-1-2-5-15-11/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBUREHZQPDYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547040
Record name 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60221-37-6
Record name 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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